molecular formula C30H20F12O2S B1273569 Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane CAS No. 32133-82-7

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane

Cat. No. B1273569
CAS RN: 32133-82-7
M. Wt: 672.5 g/mol
InChI Key: RMIBJVUYNZSLSD-UHFFFAOYSA-N
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Description

The compound of interest, Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane, is a sulfur-containing organic molecule that has potential applications in various chemical reactions due to its unique structure and properties. The molecule is characterized by the presence of a sulfur atom bonded to two phenyl groups and two 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy groups. This structure suggests potential reactivity and utility in organic synthesis, particularly in oxidation reactions and peptide bond formation .

Synthesis Analysis

The synthesis of Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane involves the use of 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol as a reactant. The intermediate in this synthesis is potassium 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanolate, which is then transformed into the final product. The synthesis is carried out under controlled conditions, often involving a glove bag to prevent moisture and air from interfering with the reaction .

Molecular Structure Analysis

While the specific molecular structure of Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane is not detailed in the provided papers, related sulfur-nitrogen compounds and sulfur-rich organic polysulfanes have been studied. These compounds exhibit interesting structural features such as planar nitrogens, equidistant S-N bonds, and extended electron delocalization, which can influence their reactivity and stability . Such structural insights can be extrapolated to understand the potential behavior of the sulfurane compound .

Chemical Reactions Analysis

The sulfurane compound has been shown to facilitate rapid amide bond formation between amino acid derivatives without detectable racemization, indicating its potential as a coupling agent in peptide synthesis. This reactivity is particularly valuable in the synthesis of peptides where maintaining the chirality of the amino acids is crucial . The compound's ability to act as an oxidizing agent in miscellaneous oxidation reactions is also noteworthy .

Physical and Chemical Properties Analysis

The physical and chemical properties of Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane are not explicitly discussed in the provided papers. However, related compounds with sulfur linkages have been analyzed for their thermal stability, glass transition temperature, and thermal expansion, which are important properties in the context of material science and polymer chemistry . The presence of hexafluoro groups in the molecule suggests that it may have unique electronic properties and a high degree of chemical stability due to the strong electronegativity of fluorine atoms .

Scientific Research Applications

Dehydration of Secondary Alcohols to Alkenes

  • Scientific Field: Organic Synthesis
  • Application Summary: This compound is used as a reagent in organic synthesis, specifically for the dehydration of secondary alcohols to produce alkenes .
  • Methods of Application: The reaction involves the compound reacting with a secondary alcohol (RCH(OH)CH2R’) to produce an alkene (RCH=CHR’) and other byproducts .
  • Results: The outcome of this reaction is the formation of an alkene from a secondary alcohol .

Solvent for Polymerization Reactions

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol, a related compound, is an effective solvent for Cu(0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .
  • Methods of Application: The compound is used as a solvent in the polymerization process .
  • Results: The result is the successful polymerization of methyl methacrylate and styrene .

Catalysis

  • Scientific Field: Catalysis
  • Application Summary: This compound is known for its applications in catalysis.
  • Methods of Application: The specific methods of application in catalysis are not detailed in the sources.
  • Results: The specific results or outcomes obtained are not detailed in the sources.

Material Synthesis

  • Scientific Field: Material Science
  • Application Summary: This compound is used in material synthesis.
  • Methods of Application: The specific methods of application in material synthesis are not detailed in the sources.
  • Results: The specific results or outcomes obtained are not detailed in the sources.

Drug Discovery

  • Scientific Field: Pharmacology
  • Application Summary: This compound is used in drug discovery.
  • Methods of Application: The specific methods of application in drug discovery are not detailed in the sources.
  • Results: The specific results or outcomes obtained are not detailed in the sources.

Epoxidation of Alkenes

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,1,1,3,3,3-Hexafluoro-2-propanol, a related compound, is known to catalyze the epoxidation of alkenes such as cyclooctene and 1-octene with hydrogen peroxide .
  • Methods of Application: The specific methods of application in epoxidation are not detailed in the sources .
  • Results: The specific results or outcomes obtained are not detailed in the sources .

Safety And Hazards

The compound should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with skin or eyes, it should be rinsed off immediately . It should be stored in a place where it can avoid moisture as it readily hydrolyzes and decomposes slowly at room temperature in solution .

properties

IUPAC Name

bis[(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)oxy]-diphenyl-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20F12O2S/c31-27(32,33)25(28(34,35)36,21-13-5-1-6-14-21)43-45(23-17-9-3-10-18-23,24-19-11-4-12-20-24)44-26(29(37,38)39,30(40,41)42)22-15-7-2-8-16-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIBJVUYNZSLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)OS(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20F12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394127
Record name Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane

CAS RN

32133-82-7
Record name (T-4)-Bis[α,α-bis(trifluoromethyl)benzenemethanolato-κO]diphenylsulfur
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl-bis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[bis(trifluoromethyl)phenylmethoxy]diphenylsulfurane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[alpha,alpha-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur
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Record name DIPHENYL-BIS(1,1,1,3,3,3-HEXAFLUORO-2-PHENYL-2-PROPOXY)SULFURANE
Source FDA Global Substance Registration System (GSRS)
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